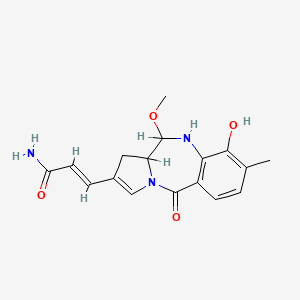
Anthramycin 11-methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthramycin 11-methyl ether is a complex organic compound with a unique structure that combines elements of benzodiazepines and pyrroles. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anthramycin 11-methyl ether typically involves multi-step organic synthesis. The process begins with the preparation of the core benzodiazepine structure, followed by the introduction of the pyrrole ring. Key steps include:
Formation of the Benzodiazepine Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrole Ring: This step often requires the use of a palladium-catalyzed coupling reaction.
Functional Group Modifications: Hydroxylation, methoxylation, and methylation are introduced through specific reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Anthramycin 11-methyl ether can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, Anthramycin 11-methyl ether is studied for its potential as a therapeutic agent. Its interactions with biological macromolecules are of particular interest.
Medicine
In medicine, this compound is being investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of Anthramycin 11-methyl ether involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cell signaling, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzodiazepines: Share the core benzodiazepine structure but lack the pyrrole ring.
Pyrroles: Contain the pyrrole ring but do not have the benzodiazepine core.
Other Hybrid Compounds: Similar hybrid structures that combine elements of benzodiazepines and pyrroles.
Uniqueness
What sets Anthramycin 11-methyl ether apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
7683-27-4 |
|---|---|
Molecular Formula |
C17H19N3O4 |
Molecular Weight |
329.35 g/mol |
IUPAC Name |
(E)-3-(4-hydroxy-6-methoxy-3-methyl-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl)prop-2-enamide |
InChI |
InChI=1S/C17H19N3O4/c1-9-3-5-11-14(15(9)22)19-16(24-2)12-7-10(4-6-13(18)21)8-20(12)17(11)23/h3-6,8,12,16,19,22H,7H2,1-2H3,(H2,18,21)/b6-4+ |
InChI Key |
YRMCBQLZVBXOSJ-GQCTYLIASA-N |
SMILES |
CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)OC)C=CC(=O)N)O |
Isomeric SMILES |
CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)OC)/C=C/C(=O)N)O |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)OC)C=CC(=O)N)O |
Synonyms |
anthramycin 11-methyl ether anthramycin 11-methyl ether monohydrate anthramycin 11-methyl ether, 11E-(2(E)-11alpha,11abeta)-isomer anthramycin 11-methyl ether, 11S-(2(E),11alpha,11aalpha)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


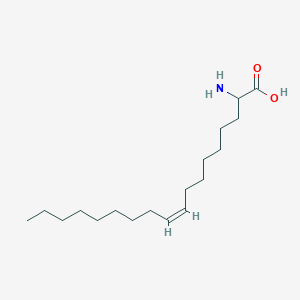
![N-[(4E,8E)-1,3-dihydroxyoctadeca-4,8-dien-2-yl]hexadecanamide](/img/structure/B1230974.png)
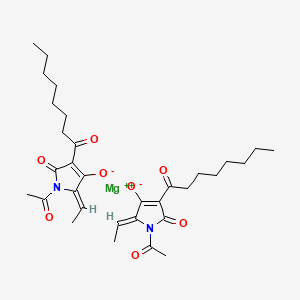
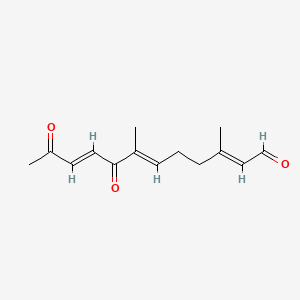

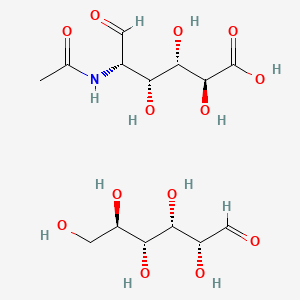
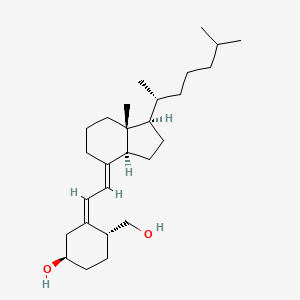
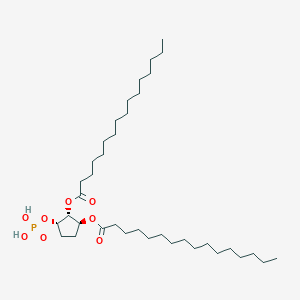
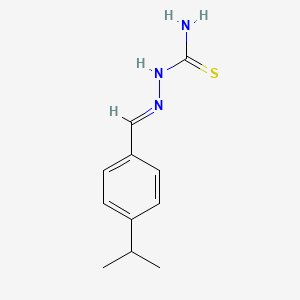
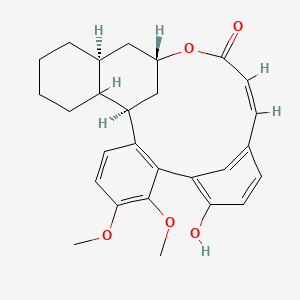
![N-[(4-fluorophenyl)methyl]-8-hydroxy-1,6-naphthyridine-7-carboxamide](/img/structure/B1230987.png)
![[(2S,4R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2,3-dihydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B1230993.png)


